N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide
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Overview
Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxepin ring, an indole moiety, and a pyrrolidine group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxepin ring. One common method involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile, which is then hydrolyzed to yield the ketone . This ketone can be further modified through various reactions to introduce the indole and pyrrolidine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin: A related compound with a similar core structure but lacking the indole and pyrrolidine groups.
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-N2-[®-(4-methylphenyl)(phenyl)methyl]glycinamide: Another derivative with different substituents on the benzodioxepin ring.
Uniqueness
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE stands out due to its combination of the benzodioxepin, indole, and pyrrolidine groups, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C26H27N3O5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O5/c30-24(27-15-18-8-9-22-23(14-18)34-13-5-12-33-22)17-29-16-20(19-6-1-2-7-21(19)29)25(31)26(32)28-10-3-4-11-28/h1-2,6-9,14,16H,3-5,10-13,15,17H2,(H,27,30) |
InChI Key |
ORBBWEDPBRLVAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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